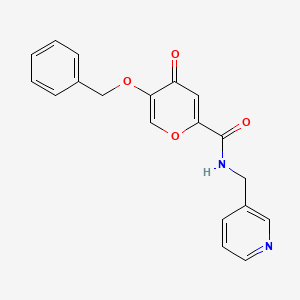
5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Scientific Research Applications
Synthesis and Chemical Properties
Experimental and Theoretical Studies on Related Compounds : Research involving pyrazole derivatives indicates a methodology for functionalization reactions that could be relevant to the synthesis or modification of compounds with similar structures to "5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide" (Yıldırım, Kandemirli, & Demir, 2005). These findings can inform synthetic strategies for creating or modifying compounds for research applications.
Biological and Pharmacological Applications
Antiallergic Activity of Pyridine Derivatives : Studies on derivatives of benzopyrano[2,3-b]pyridines have shown significant antiallergic activity, suggesting that structurally related compounds might also exhibit potential as antiallergic agents (Nohara et al., 1985). This direction could be explored for the development of new therapeutic agents based on the chemical scaffold of interest.
Photophysical and Crystallographic Analysis
Lanthanide-based Coordination Polymers : The synthesis of lanthanide complexes with related aromatic carboxylic acids demonstrates the utility of these compounds in the study of crystal structures and photophysical properties (Sivakumar et al., 2011). Research in this area could provide valuable insights into the structural and electronic characteristics of "5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide" and its derivatives.
properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(pyridin-3-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-9-17(19(23)21-11-15-7-4-8-20-10-15)25-13-18(16)24-12-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNSJQBLFZTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


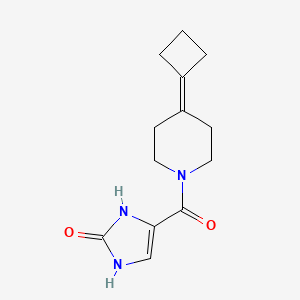
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)
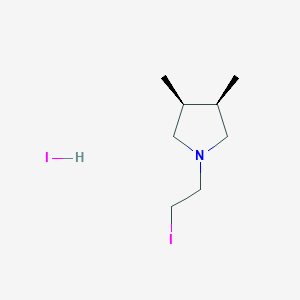
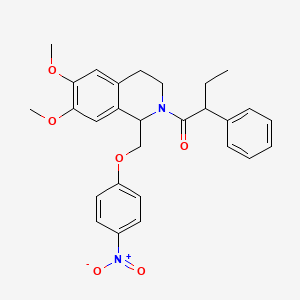
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)
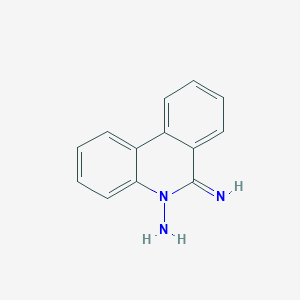
![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)
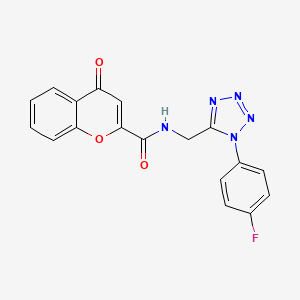
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)